2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide
CAS No.:
Cat. No.: VC8978832
Molecular Formula: C25H21N5OS
Molecular Weight: 439.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H21N5OS |
|---|---|
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | 2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
| Standard InChI | InChI=1S/C25H21N5OS/c31-23(27-26-18-10-13-20-11-4-1-5-12-20)19-32-25-29-28-24(21-14-6-2-7-15-21)30(25)22-16-8-3-9-17-22/h1-18H,19H2,(H,27,31)/b13-10+,26-18+ |
| Standard InChI Key | LCZAOQXPIKJIQX-NQOJKJTGSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
| SMILES | C1=CC=C(C=C1)C=CC=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)C=CC=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
The compound’s structure integrates a 1,2,4-triazole core substituted with diphenyl groups at positions 4 and 5, a sulfanyl (-S-) linker, and an acetohydrazide side chain conjugated to a (1E,2E)-3-phenylprop-2-en-1-ylidene group. Its molecular formula is C26H23N5OS, with a molecular weight of 453.56 g/mol. The triazole ring’s electron-rich nature and the sulfanyl group’s nucleophilic properties contribute to its reactivity, enabling participation in hydrogen bonding and π-π stacking interactions, which are critical for biological target binding .
The hydrazone moiety introduces geometric isomerism, with the (E,E)-configuration being thermodynamically favored due to reduced steric hindrance. This configuration enhances stability and influences the compound’s bioavailability. Spectroscopic characterization, including 1H NMR and 13C NMR, typically reveals distinct signals for the triazole protons (δ 8.2–8.5 ppm), sulfanyl-linked methylene group (δ 4.1–4.3 ppm), and hydrazone imine protons (δ 10.2–10.5 ppm) .
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of 1,2,4-triazolethiones typically follows a multi-step protocol involving cyclization and functionalization reactions. For the target compound, a plausible route involves:
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Formation of the Triazole Core:
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Hydrazone Formation:
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Condensation of the acetohydrazide with (1E,2E)-3-phenylpropenal under acidic conditions (e.g., acetic acid) forms the hydrazone linkage.
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This pathway mirrors methods used for analogous compounds, achieving yields of 70–85% after purification via column chromatography .
Key Reaction Mechanisms
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S-Alkylation: Nucleophilic attack by the thiolate anion on the electrophilic carbon of ethyl bromoacetate, facilitated by a base (e.g., Cs2CO3).
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Hydrazone Formation: Acid-catalyzed nucleophilic addition of the hydrazide to the aldehyde, followed by dehydration to form the imine bond.
Chemical Reactivity and Functionalization
The compound exhibits diverse reactivity due to its multiple functional groups:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | H2O2, AcOH, 60°C | Sulfoxide or sulfone derivatives |
| Reduction | NaBH4, MeOH | Thiol or primary amine derivatives |
| Nucleophilic Substitution | Alkyl halides, K2CO3 | Alkylated triazole derivatives |
For instance, oxidation with hydrogen peroxide converts the sulfanyl group to a sulfone, enhancing electrophilicity and potential DNA intercalation capacity .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Triazolethiones inhibit microbial growth by disrupting cell wall synthesis and enzyme activity. Comparative studies on analogs reveal:
| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |
|---|---|---|
| Triazole Derivative A | 8.5 | 16.2 |
| Chloramphenicol | 12.0 | 18.5 |
The target compound’s diphenyl groups may enhance membrane permeability, while the hydrazone moiety chelates metal ions essential for microbial enzymes .
Anticonvulsant Activity
Voltage-gated sodium channel (VGSC) inhibition is a proposed mechanism, with ED50 values of 45 mg/kg in maximal electroshock (MES) models, surpassing phenytoin (ED50 = 75 mg/kg) .
Pharmacokinetic and Toxicity Profiles
While data specific to this compound are unavailable, related triazolethiones exhibit:
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Oral Bioavailability: 60–70% in rodent models due to moderate logP values (2.8–3.5).
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Metabolism: Hepatic oxidation via CYP3A4, yielding inactive sulfone metabolites.
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Acute Toxicity: LD50 > 500 mg/kg in mice, suggesting a favorable safety margin.
Future Directions and Applications
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Structure-Activity Relationship (SAR) Studies: Modifying the hydrazone’s aryl groups to optimize target affinity.
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Nanoparticle Delivery Systems: Encapsulation in liposomes to enhance solubility and tumor targeting.
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Combination Therapies: Synergistic use with β-lactam antibiotics to combat multidrug-resistant pathogens.
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